Cas no 220158-68-9 (N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine)

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine structure
220158-68-9 structure
Product Name:N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
CAS No:220158-68-9
MF:C19H22N2
MW:278.391384601593
MDL:MFCD09802211
CID:2154453
PubChem ID:18362029
Update Time:2023-08-05

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
    • 3-Azabicyclo[3.1.0]hexan-6-amine, N,N-bis(phenylmethyl)-, (1a,5a,6a)- (9CI)
    • KDGSINLHKLATBU-UHFFFAOYSA-N
    • FCH2711498
    • (3-azabicyclo[3.1.0]hex-6-yl)dibenzylamine
    • (3-aza-bicyclo[3.1.0]hex-6-yl)dibenzyl-amine
    • N,N-bis(phenylmethyl)-3-azabicyclo[3.1.0]hexan-6-amine
    • N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
    • MDL: MFCD09802211
    • Inchi: 1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2
    • InChI Key: KDGSINLHKLATBU-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)C1C2CNCC21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Topological Polar Surface Area: 15.3

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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n,n-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
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TRC
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Enamine
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Enamine
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Enamine
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